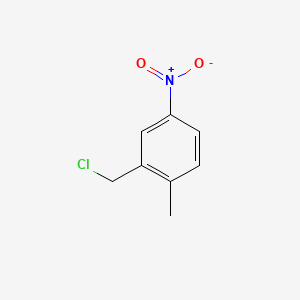

2-(Chloromethyl)-1-methyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCZMIJXNQCIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207705 | |

| Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58966-24-8 | |

| Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058966248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-1-methyl-4-nitrobenzene (CAS 58966-24-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methyl-4-nitrobenzene is a substituted aromatic compound with the CAS number 58966-24-8. Its structure, featuring a reactive chloromethyl group and an electron-withdrawing nitro group on a toluene backbone, makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its known properties, safety information, and potential applications, particularly in the context of medicinal chemistry and drug development. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights based on the reactivity of analogous structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 58966-24-8 | [1][2] |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [3] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 50 °C | [2] |

| Boiling Point | 169 °C at 14 Torr | [2] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Methyl-5-nitrobenzyl chloride | [3] |

| InChI | InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | [3] |

| SMILES | CC1=C(C=C(C=C1)[O-])CCl | [3] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. However, predicted spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the chloromethyl protons, and signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the chloromethyl carbon, and the eight carbons of the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, the C-Cl bond, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of a chlorine atom, a chloromethyl group, and the nitro group.

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound is not readily found in the chemical literature. However, a plausible synthetic route can be proposed based on standard organic transformations. The most likely precursor is 2-methyl-5-nitrotoluene. The synthesis would involve the chlorination of the benzylic methyl group.

A general protocol for such a transformation is the free-radical chlorination using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Reactivity and Potential Applications in Drug Development

The reactivity of this compound is dictated by its functional groups. The chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.

This dual functionality makes this compound a potentially useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Nucleophilic Substitution at the Benzylic Position:

The primary reactive site is the benzylic carbon of the chloromethyl group. It can readily react with a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This makes it a valuable synthon for introducing the 2-methyl-5-nitrobenzyl moiety into a target molecule.

Experimental Workflow: Nucleophilic Substitution with an Amine

Caption: General workflow for the synthesis of N-substituted derivatives.

Role as a Building Block in Medicinal Chemistry:

Nitroaromatic compounds are versatile intermediates in the synthesis of pharmaceuticals.[5][6] The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up a wide range of synthetic possibilities for creating diverse chemical libraries for drug discovery. For instance, the reduction of the nitro group in a derivative of this compound would yield an aniline, a common scaffold in many biologically active molecules.

Caption: Synthetic utility via nitro group reduction.

Safety and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential when handling this compound.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if dusts are generated.

First-Aid Measures:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Conclusion

This compound is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the preparation of novel compounds for pharmaceutical and agrochemical research. Its utility stems from the presence of a nucleophilically susceptible chloromethyl group and a versatile nitro group that can be transformed into other functionalities. Due to its hazardous nature, strict safety precautions must be observed during its handling and use. Further research into the specific reactions and applications of this compound would be beneficial to fully elucidate its potential as a valuable building block in synthetic and medicinal chemistry.

References

- EvitaChem. (n.d.). Buy 3-Mercapto-2-butanone (EVT-316370) | 40789-98-8.

- Guidechem. (n.d.). This compound 58966-24-8 wiki.

- Guidechem. (n.d.). 58966-24-8 this compound C8H8ClNO2.

- Echemi. (n.d.). 2-(Chloromethyl)-1-(1-methylpropyl)-4-nitrobenzene Safety Data Sheets.

- MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Chemsrc. (2025). 3,4-Dimethylaniline | CAS#:95-64-7.

- ChemicalBook. (2022). This compound | 58966-24-8.

- PubChem. (n.d.). This compound.

-

National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4829. [Link]

- Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene.

- NIST. (n.d.). Benzene, 2-chloro-1-methyl-4-nitro-.

- PubChemLite. (n.d.). This compound.

- ChemicalBook. (n.d.). 1,4-DICHLORO-2-METHYL-5-NITRO-BENZENE synthesis.

- cas号查询. (2025). 3,4-二甲基苯胺.

- Benchchem. (n.d.). Technical Support Center: Reactions Involving "2-(Bromomethyl)-4-chloro-1-nitrobenzene".

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- CPAChem. (2022). Safety data sheet.

- PubChemLite. (n.d.). 2-(chloromethyl)-1-methoxy-4-nitrobenzene.

- ECHEMI. (n.d.). Suppliers, Get Supply from ECHEMI Page 259.

- ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- BLD Pharm. (n.d.). 30459-70-2|2-Methyl-4-nitrobenzoyl chloride.

- Fisher Scientific. (2025). Safety Data Sheet.

- US EPA. (2025). Benzene, 2-(chloromethyl)-1-(1-methylethyl)-4-nitro- - Substance Details - SRS.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives.

-

National Center for Biotechnology Information. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 615. [Link]

- Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

- JHECHEM CO LTD. (n.d.). Buy this compound from JHECHEM CO LTD.

- ResearchGate. (n.d.). 1-Chloromethyl-4-nitrobenzene.

- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

- NIST. (n.d.). Benzene, 1-(chloromethyl)-4-nitro-.

- SynZeal. (n.d.). Rocuronium EP Impurity A | 119302-24-8.

- NIST. (n.d.). Aniline, N-methyl-.

- NIST. (n.d.). Naphthalene, 1-methyl-.

- NIST. (n.d.). Strychnine.

- NIST. (n.d.). Naphthalene.

- ChemicalBook. (n.d.). Fast Red ITR(97-35-8) IR Spectrum.

- ChemicalBook. (n.d.). N-Methylaniline(100-61-8) IR Spectrum.

- NIST. (n.d.). (-)-Carvone.

- PubChem. (n.d.). Butocarboxim sulfoxide.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 58966-24-8 [chemicalbook.com]

- 3. This compound | C8H8ClNO2 | CID 187952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

An In-depth Technical Guide on the Electrophilic Aromatic Substitution Mechanism for 2-(Chloromethyl)-1-methyl-4-nitrobenzene

This guide provides a detailed examination of the electrophilic aromatic substitution (EAS) mechanism as it applies to the synthesis of 2-(chloromethyl)-1-methyl-4-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing the reactivity and regioselectivity of the precursor, 4-nitrotoluene, and outlines a practical synthetic approach.

Foundational Principles: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings.[1] The reaction involves the replacement of an atom, typically hydrogen, on an aromatic system with an electrophile.[1] The mechanism universally proceeds through a two-step process:

-

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This initial step is typically the rate-determining step as it disrupts the energetically favorable aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

-

Restoration of Aromaticity: A base in the reaction mixture abstracts a proton from the carbon atom bearing the new electrophile. This restores the aromatic π-system, yielding the substituted product.[2][3]

The Substrate: Analyzing the Reactivity of 4-Nitrotoluene

The synthesis of this compound involves an electrophilic attack on 4-nitrotoluene. The success and regioselectivity of this reaction are dictated by the electronic effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the nitro group (-NO₂).

Substituent Effects on Reactivity and Orientation

Substituents profoundly influence the reactivity of the benzene ring and direct the position of incoming electrophiles.[4][5][6] This influence is a combination of inductive and resonance effects.[5]

-

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1] They stabilize the positive charge of the arenium ion intermediate.[7]

-

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive.[1]

The directing effects are categorized as follows:

-

Ortho-Para Directors: These substituents direct incoming electrophiles to the positions ortho (C2, C6) and para (C4) to themselves. Most activating groups and the weakly deactivating halogens fall into this category.[4][8]

-

Meta Directors: These substituents direct incoming electrophiles to the meta (C3, C5) positions. Most deactivating groups are meta-directors.[4][8]

Dissecting the Substituents on 4-Nitrotoluene

In the case of 4-nitrotoluene, we must consider the additive effects of two distinct groups:

-

Methyl Group (-CH₃): The methyl group is an activating, ortho-para director .[8] It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation, which stabilizes the arenium ion when the attack occurs at the ortho or para positions.[7] For instance, the nitration of toluene yields a mixture of ortho- and para-nitrotoluene, with very little of the meta isomer formed.[9][10]

-

Nitro Group (-NO₂): The nitro group is a powerful deactivating, meta director .[8][11] It strongly withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[11] This deactivation makes the ring significantly less reactive than benzene.[1][4] Resonance analysis shows that the ortho and para positions are particularly electron-deficient, leaving the meta positions as the least deactivated sites for electrophilic attack.[4][12]

Predicting Regioselectivity for Electrophilic Attack on 4-Nitrotoluene

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. For 4-nitrotoluene, the methyl group is at position C1 and the nitro group is at C4.

-

The methyl group (activating) directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4). Since C4 is already occupied by the nitro group, the available activated positions are C2 and C6.

-

The nitro group (deactivating) directs to its meta positions (C2 and C6).

In this scenario, both groups direct the incoming electrophile to the same positions: C2 and C6. These positions are equivalent due to the symmetry of the molecule. Therefore, electrophilic substitution on 4-nitrotoluene is strongly favored at the position ortho to the methyl group and meta to the nitro group.

The Reaction: Chloromethylation of 4-Nitrotoluene

The introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring is typically achieved through a Blanc chloromethylation or a related reaction.[13] This reaction is a type of Friedel-Crafts alkylation.[13]

Generation of the Electrophile

The Blanc reaction classically uses formaldehyde (or a source thereof, like paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst such as zinc chloride (ZnCl₂).[13] The reaction can also be driven by strong acid catalysis alone.[14][15] The electrophile is generated in situ. The mechanism involves the protonation of formaldehyde by the acid, followed by the formation of a highly reactive hydroxymethyl cation or a related species, which is the primary electrophile. Subsequent reaction with chloride yields the chloromethyl group.

The generation of the electrophile can be depicted as follows:

-

Protonation of formaldehyde.

-

Attack by the aromatic ring.

-

Protonation of the resulting hydroxyl group.

-

Loss of water to form a benzyl cation.

-

Attack by a chloride ion.

A similar reaction, the Quelet reaction , also achieves α-chloroalkylation on activated aromatic compounds like phenolic ethers using an aldehyde and HCl.[14][15][16]

Mechanism of Substitution on 4-Nitrotoluene

The overall mechanism for the chloromethylation of 4-nitrotoluene to form this compound is as follows:

-

Electrophile Formation: A reactive electrophile, conceptually the chloromethyl cation (⁺CH₂Cl) or a complex thereof, is generated from formaldehyde, HCl, and a catalyst.

-

Nucleophilic Attack: The electron-rich π system of 4-nitrotoluene attacks the electrophile. As predicted, this attack occurs at the C2 position (ortho to the activating methyl group and meta to the deactivating nitro group). This forms a resonance-stabilized arenium ion.

-

Deprotonation: A base (e.g., Cl⁻) removes the proton from the C2 carbon, restoring the ring's aromaticity and yielding the final product, this compound.

Diagram: Electrophilic Aromatic Substitution on 4-Nitrotoluene

Caption: General workflow of the electrophilic substitution.

Diagram: Resonance Structures of the Arenium Ion

Caption: Resonance stabilization of the arenium ion.

Experimental Protocol and Data

While chloromethylation using formaldehyde and HCl is a known industrial process, it often involves hazardous reagents like bis(chloromethyl) ether, a potent carcinogen. For laboratory-scale synthesis, alternative methods are often preferred. A related and documented procedure is the direct chlorination of 4-nitrotoluene using chlorine gas in the presence of a catalyst.

A patented process describes the chlorination of 4-nitrotoluene to yield 2-chloro-4-nitrotoluene, a structural isomer of the target compound, which highlights the conditions required for EAS on this substrate.[17] Adapting this for chloromethylation requires a different set of reagents. Below is a representative, generalized protocol for a Blanc-type chloromethylation.

Representative Laboratory Protocol: Chloromethylation of 4-Nitrotoluene

Warning: This procedure should only be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

-

4-Nitrotoluene

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid (solvent)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-nitrotoluene and glacial acetic acid.

-

Add powdered paraformaldehyde and anhydrous zinc chloride to the mixture.

-

With vigorous stirring, slowly add concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table provides representative quantitative data for a hypothetical laboratory-scale synthesis based on common molar ratios in chloromethylation reactions.

| Parameter | Value | Unit |

| 4-Nitrotoluene | 13.7 | g |

| Paraformaldehyde | 4.5 | g |

| Zinc Chloride | 6.8 | g |

| Concentrated HCl | 20 | mL |

| Reaction Temperature | 65 | °C |

| Reaction Time | 4-6 | hours |

| Expected Yield (Theoretical) | 18.6 | g |

| Typical Yield (Actual) | 60-75 | % |

Conclusion

The synthesis of this compound via electrophilic aromatic substitution on 4-nitrotoluene is a textbook example of regioselectivity governed by competing substituent effects. The activating, ortho-para-directing methyl group overrides the deactivating, meta-directing nitro group, directing the incoming chloromethyl electrophile to the C2 position. The reaction, typically a Blanc chloromethylation, requires acidic conditions to generate the reactive electrophile from a formaldehyde source. Understanding these fundamental principles is critical for researchers designing synthetic pathways for complex aromatic compounds in fields such as medicinal chemistry and materials science.

References

-

Wikipedia. Quelet reaction. [Link]

-

Grokipedia. Quelet reaction. [Link]

-

University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Chemistry Steps. Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. 18.6 Directing Effects of Substituted Benzenes. [Link]

-

Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. [Link]

-

YouTube. Quelet Reaction Mechanism | Organic Chemistry. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

YouTube. Nitration of toluene. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

StuDocu. "Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene" October 3, 2001 Organic Chemistry 335 Purpose: To. [Link]

-

Chemistry LibreTexts. 1.31: Electrophilic Substitution. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Organic Chemistry Portal. Blanc Reaction. [Link]

- Google Patents.

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cerritos.edu [cerritos.edu]

- 10. uwosh.edu [uwosh.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Blanc Reaction [organic-chemistry.org]

- 14. Quelet reaction - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. youtube.com [youtube.com]

- 17. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

Navigating the Benzylic Bromination of a Deactivated Arene: A Technical Guide to Alternatives for the Wohl-Ziegler Reaction of 2,5-Dinitrotoluene

Abstract

The selective functionalization of benzylic positions is a cornerstone of modern organic synthesis, providing a gateway to a diverse array of valuable intermediates. The Wohl-Ziegler reaction, a free-radical bromination utilizing N-bromosuccinimide (NBS), has long been a workhorse for this transformation.[1][2][3][4] However, its efficacy is severely diminished when applied to electron-deficient substrates, such as 2,5-dinitrotoluene. The strong deactivating effect of the nitro groups retards the crucial hydrogen abstraction step, leading to sluggish reactions, harsh conditions, and a propensity for undesirable side reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges inherent in the Wohl-Ziegler bromination of 2,5-dinitrotoluene and presents a curated selection of viable alternative methodologies. We will delve into the mechanistic underpinnings of these alternatives, provide detailed, field-proven protocols, and offer a comparative analysis to empower the rational selection of the most suitable synthetic route.

The Challenge: Deactivation of the Benzylic Position in 2,5-Dinitrotoluene

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of a radical initiator, which in turn generates a bromine radical.[5][6] The key propagation step involves the abstraction of a benzylic hydrogen atom by the bromine radical to form a resonance-stabilized benzyl radical.

The presence of two strongly electron-withdrawing nitro groups on the aromatic ring of 2,5-dinitrotoluene significantly destabilizes the benzylic radical intermediate. This deactivation of the benzylic C-H bond makes it less susceptible to abstraction by the bromine radical, thereby increasing the activation energy of this critical step and hindering the overall reaction rate. Consequently, forcing the reaction with higher temperatures or prolonged reaction times often leads to a complex mixture of byproducts, including over-bromination and ring bromination.[7]

Alternative Strategies for the Synthesis of 2,5-Dinitrobenzyl Bromide

To circumvent the limitations of the Wohl-Ziegler reaction, several alternative strategies have been developed. These can be broadly categorized into:

-

Alternative Benzylic Bromination Methods: Employing different brominating agents or reaction conditions to facilitate the radical process.

-

Indirect Synthetic Routes: Avoiding the direct benzylic bromination of 2,5-dinitrotoluene by utilizing alternative starting materials and synthetic transformations.

Alternative Benzylic Bromination Methods

Direct photobromination using molecular bromine (Br₂) under light irradiation offers a classic alternative. The photochemical energy promotes the homolytic cleavage of Br₂ into bromine radicals, which can then initiate the chain reaction. While conceptually straightforward, this method requires careful control of the bromine concentration to minimize side reactions.

Experimental Protocol:

-

Dissolve 2,5-dinitrotoluene in a suitable inert solvent (e.g., carbon tetrachloride or chloroform) in a quartz reaction vessel.

-

Cool the solution to 0-10 °C in an ice bath.

-

While vigorously stirring and irradiating with a UV lamp (e.g., a high-pressure mercury lamp), slowly add a solution of molecular bromine in the same solvent dropwise.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, quench the reaction by bubbling nitrogen through the solution to remove excess bromine and HBr.

-

Wash the organic layer with a saturated sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: Helps to control the exothermicity of the reaction and improve selectivity by minimizing over-bromination.

-

Slow Addition of Bromine: Maintains a low concentration of bromine, which is crucial for favoring the radical substitution pathway over ionic addition to the aromatic ring.[5]

-

Inert Solvent: Prevents solvent participation in the radical reaction.

An electrochemical approach using two-phase electrolysis provides a novel and efficient method for side-chain bromination.[8] In this system, bromide ions are oxidized at the anode in the aqueous phase to generate the reactive brominating species, which then partitions into the organic phase containing the substrate. This method offers high regioselectivity and avoids the use of bulk brominating agents.

Experimental Protocol:

-

Set up a single-compartment electrolytic cell with platinum electrodes.

-

Dissolve 2,5-dinitrotoluene in an organic solvent (e.g., chloroform).

-

Add an aqueous solution of sodium bromide containing a catalytic amount of HBr to the cell, forming a two-phase system.

-

Cool the cell to 0 °C and apply a constant current.

-

Monitor the reaction progress by analyzing the organic layer.

-

After completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the product.

Causality Behind Experimental Choices:

-

Two-Phase System: The reactive brominating species is generated in the aqueous phase and extracted into the organic phase, allowing for a controlled reaction at the interface and minimizing side reactions in the bulk solution.[8]

-

Catalytic HBr: Facilitates the formation of the active brominating species.

Indirect Synthetic Routes

A more reliable approach often involves circumventing the challenging benzylic bromination altogether. This can be achieved by starting with a precursor that is more amenable to functionalization.

A two-step sequence starting from the readily available 2,5-dinitrobenzoic acid offers a high-yielding alternative. The carboxylic acid is first converted to the corresponding acid chloride, which is then selectively reduced to the aldehyde. Subsequent reduction of the aldehyde would yield the benzyl alcohol, which can then be converted to the bromide. However, a more direct route from the acid chloride to the benzyl bromide is also possible. A more common approach is the reduction of the acid chloride to the corresponding alcohol, followed by bromination.

Experimental Protocol (Two-Step: Acid to Alcohol to Bromide):

-

Synthesis of 2,5-Dinitrobenzoyl Chloride: Reflux 2,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) until the evolution of gas ceases. Remove excess SOCl₂ by distillation under reduced pressure.

-

Reduction to 2,5-Dinitrobenzyl Alcohol: Dissolve the crude 2,5-dinitrobenzoyl chloride in a suitable solvent like THF. Cool the solution to 0 °C and slowly add a reducing agent such as sodium borohydride (NaBH₄). Stir until the reaction is complete (monitored by TLC). Quench the reaction carefully with water and extract the product with an organic solvent.

-

Bromination of 2,5-Dinitrobenzyl Alcohol: Dissolve the purified 2,5-dinitrobenzyl alcohol in a suitable solvent (e.g., dichloromethane). Cool to 0 °C and add a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) dropwise. After the addition is complete, stir at room temperature until the reaction is complete. Quench with ice water and extract the product.

Causality Behind Experimental Choices:

-

Acid Chloride Intermediate: The acid chloride is a highly reactive intermediate that is readily reduced.

-

Mild Reducing Agent (for alcohol synthesis): Sodium borohydride is a selective reducing agent for acid chlorides to alcohols in the presence of nitro groups.

-

Standard Brominating Agents for Alcohols: PBr₃ and SOBr₂ are common and effective reagents for converting alcohols to bromides via an SN2 mechanism.

If 2,5-dinitrobenzaldehyde is available, it can be reduced to the corresponding benzyl alcohol, which can then be brominated as described above. 2,5-Dinitrobenzaldehyde can be synthesized via the direct nitration of benzaldehyde.[9]

Experimental Protocol (Aldehyde to Alcohol to Bromide):

-

Reduction of 2,5-Dinitrobenzaldehyde: Dissolve 2,5-dinitrobenzaldehyde in a suitable solvent (e.g., methanol/THF). Cool to 0 °C and add sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete. Quench with water and extract the product.

-

Bromination of 2,5-Dinitrobenzyl Alcohol: Follow the procedure described in section 2.2.1.

Comparative Analysis of Alternative Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Photochemical Bromination | 2,5-Dinitrotoluene | Br₂, UV light | Direct conversion. | Requires specialized photochemical equipment; potential for over-bromination and ring substitution; use of hazardous bromine. |

| Two-Phase Electrolysis | 2,5-Dinitrotoluene | NaBr, HBr, Electricity | High regioselectivity; avoids bulk hazardous reagents.[8] | Requires specialized electrochemical setup. |

| Reduction of Acid Chloride | 2,5-Dinitrobenzoic Acid | SOCl₂, NaBH₄, PBr₃ | High-yielding and reliable; avoids direct benzylic bromination. | Multi-step synthesis. |

| From Dinitrobenzaldehyde | 2,5-Dinitrobenzaldehyde | NaBH₄, PBr₃ | Utilizes a commercially available or synthetically accessible intermediate. | Multi-step if the aldehyde is not readily available. |

Visualization of Synthetic Pathways

Figure 1: Alternative synthetic pathways to 2,5-dinitrobenzyl bromide.

Conclusion

The benzylic bromination of the highly deactivated 2,5-dinitrotoluene presents a significant synthetic challenge that often renders the standard Wohl-Ziegler reaction impractical. This guide has outlined several robust alternatives, ranging from modified direct bromination techniques to more reliable indirect multi-step syntheses. For researchers prioritizing a direct conversion and equipped with the necessary apparatus, photochemical bromination or two-phase electrolysis offer viable, albeit technically demanding, options. However, for applications demanding high purity and yield, the indirect routes commencing from 2,5-dinitrobenzoic acid or 2,5-dinitrobenzaldehyde represent a more prudent and scalable strategy. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, available resources, and the desired scale of the reaction.

References

-

ResearchGate. Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. [Link]

-

Organic Chemistry Portal. Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]

-

Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

-

Chem-Station. Wohl-Ziegler Bromination. [Link]

-

Wikipedia. Wohl–Ziegler bromination. [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

- Google Patents.

-

Bohrium. benzylic-bromination-of-toluene-derivatives-with-boron-tribromide. [Link]

-

CECRI, Karaikudi. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. [Link]

-

Cambridge University Press. Wohl-Ziegler Reaction. [Link]

- Google Patents. Novel synthesis process of o-nitrobenzyl bromide.

-

OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. [Link]

-

Chemistry Stack Exchange. Free radical bromonation of 1-ethyl-4-nitrobenzene [closed]. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Organic Syntheses. 2,4-dinitrobenzaldehyde. [Link]

-

Organic Syntheses. 3,5-dinitrobenzaldehyde. [Link]

-

Grokipedia. Wohl–Ziegler bromination. [Link]

-

ResearchGate. p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. [Link]

-

ResearchGate. Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]

-

Journal of the American Chemical Society. THE BROMINATION OF p-NITROTOLUENE. [Link]

-

Green Chemistry (RSC Publishing). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Reddit. Major product of bromination of m-nitrotoluene. [Link]

-

Nanjing Suru Chemical Co., Ltd. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

- Google Patents.

-

Common Organic Chemistry. N-Bromosuccinimide (NBS). [Link]

-

ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]

- Google Patents. Production method for 2-nitrobenzyl bromide.

- Google Patents. Process for preparing nitrobenzyl bromides.

- Google Patents.

- Google Patents. Novel method for synthesizing 3, 5-dinitrobenzyl chloride.

-

PubMed Central. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]

Sources

- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. krc.cecri.res.in [krc.cecri.res.in]

- 9. 2,5-Dinitrobenzaldehyde|CAS 1198424-70-2|RUO [benchchem.com]

In-depth Technical Guide: Spectroscopic Data for 2-(Chloromethyl)-1-methyl-4-nitrobenzene

A comprehensive analysis of the spectroscopic characteristics of 2-(Chloromethyl)-1-methyl-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development, is currently precluded by the absence of publicly available experimental data.

Despite extensive searches of chemical databases, scientific literature, and commercial supplier information, no empirical Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this compound could be located. While the compound, also known by its synonym 2-Methyl-5-nitrobenzyl chloride and CAS number 58966-24-8, is listed in databases such as PubChem, these entries lack experimental spectra and instead provide computationally predicted data.[1]

This guide, therefore, pivots to a discussion of the expected spectroscopic features of this molecule, grounded in the established principles of spectroscopic interpretation and by drawing parallels with the known data of its isomers and structurally related compounds. This theoretical framework is intended to assist researchers in the preliminary identification and characterization of this compound, should it be synthesized or isolated.

Section 1: Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Expected Molecular Ion Peak: The molecular formula for this compound is C₈H₈ClNO₂. The expected monoisotopic mass would be approximately 185.02 g/mol .[1] The mass spectrum should exhibit a molecular ion peak cluster (M, M+2) due to the presence of the chlorine atom, with the M+2 peak having an intensity of roughly one-third that of the M peak, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Anticipated Fragmentation Patterns: The fragmentation of this compound would likely proceed through several key pathways:

-

Loss of Chlorine: A primary fragmentation would be the cleavage of the C-Cl bond to form a stable benzyl cation. This would result in a significant peak at m/z [M-Cl]⁺.

-

Loss of the Nitro Group: Cleavage of the C-NO₂ bond would lead to a fragment at m/z [M-NO₂]⁺.

-

Benzylic Cleavage: The bond between the aromatic ring and the chloromethyl group could break, leading to fragments corresponding to the chloromethyl cation and the substituted toluene radical.

Illustrative Mass Spectrometry Workflow:

Caption: Generalized workflow for Mass Spectrometry analysis.

Section 2: Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a non-destructive technique that identifies functional groups within a molecule based on their absorption of infrared radiation.

Expected Characteristic Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of hydrogens attached to the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Arising from the methyl (-CH₃) and chloromethyl (-CH₂Cl) groups. |

| Aromatic C=C Stretch | 1620 - 1580 & 1500 - 1400 | Medium | Multiple bands are expected due to the substituted benzene ring. |

| Nitro Group (N-O Stretch) | 1550 - 1500 (asymmetric) | Strong | A key and intense absorption band indicative of the nitro group. |

| 1360 - 1320 (symmetric) | Strong | The second characteristic strong band for the nitro group. | |

| C-N Stretch | 870 - 830 | Weak | Arising from the bond between the aromatic ring and the nitro group. |

| C-Cl Stretch | 800 - 600 | Strong | Characteristic absorption for the chloromethyl group. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Perform a background scan to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum over the desired range (typically 4000 - 400 cm⁻¹).

-

Data Processing: Process the spectrum to identify and label the key absorption bands.

Section 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts and Splitting Patterns:

-

Aromatic Protons (Ar-H): The three protons on the benzene ring would appear in the range of δ 7.5 - 8.5 ppm . Due to their different electronic environments, they would likely present as a complex splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrowly split doublet). The proton ortho to the nitro group is expected to be the most downfield.

-

Chloromethyl Protons (-CH₂Cl): A singlet is expected for the two protons of the chloromethyl group, likely in the region of δ 4.5 - 5.0 ppm .

-

Methyl Protons (-CH₃): A singlet for the three protons of the methyl group is anticipated, appearing further upfield, around δ 2.3 - 2.6 ppm .

¹³C NMR Spectroscopy

Expected Chemical Shifts:

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring would resonate in the δ 120 - 150 ppm region. The carbon attached to the nitro group would be the most downfield, followed by the carbons bearing the methyl and chloromethyl groups.

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear around δ 40 - 50 ppm .

-

Methyl Carbon (-CH₃): The methyl carbon would be the most upfield, likely in the range of δ 15 - 25 ppm .

NMR Sample Preparation and Analysis Workflow:

Caption: Standard workflow for NMR sample preparation and analysis.

Conclusion

The information presented in this guide provides a theoretical foundation for the spectroscopic analysis of this compound. While the absence of experimental data prevents a definitive characterization, the predicted spectra offer valuable benchmarks for researchers working with this compound. The synthesis and subsequent publication of the empirical NMR, IR, and MS data for this molecule would be a valuable contribution to the chemical science community.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-1-methyl-4-nitrobenzene in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)-1-methyl-4-nitrobenzene, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the theoretical underpinnings of its solubility, provides a robust experimental framework for its determination, and discusses the practical implications for its use in laboratory and industrial settings.

Introduction: Physicochemical Profile of this compound

This compound, with the chemical formula C₈H₈ClNO₂, is a substituted aromatic compound.[1] Its molecular structure, featuring a nitro group, a chloromethyl group, and a methyl group on a benzene ring, imparts a moderate polarity and specific reactivity. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58966-24-8 | [2] |

| Molecular Weight | 185.61 g/mol | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

The presence of the electron-withdrawing nitro group and the polar chloromethyl group suggests that this compound will exhibit preferential solubility in polar organic solvents over nonpolar ones. The principle of "like dissolves like" is a foundational concept in predicting solubility, where the solubility of a solute is maximized in a solvent with similar polarity.[3]

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex process governed by the interplay of intermolecular forces. The overall Gibbs free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous. This is influenced by both enthalpic (ΔH_sol) and entropic (ΔS_sol) factors.

Key molecular interactions influencing solubility include:

-

Van der Waals forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents.

-

Dipole-dipole interactions: The polar nitro and chloromethyl groups in the solute can interact favorably with polar solvent molecules.

-

Hydrogen bonding: While the solute itself is not a strong hydrogen bond donor, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.

The selection of an appropriate solvent is critical and should consider factors such as polarity, boiling point for ease of removal, and safety.[4][5]

Experimental Determination of Solubility: A Validated Protocol

Due to the lack of readily available public data, this guide presents a robust, self-validating experimental protocol for the determination of the solubility of this compound. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[6][7]

Materials and Methods

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Reagents:

-

This compound (high purity)

-

A range of organic solvents (HPLC grade) of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Influence of Solvent Polarity on Solubility.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data is not widely published, the detailed protocol herein provides a clear and scientifically sound methodology for its determination. For researchers and drug development professionals, a thorough understanding of the solubility of this compound is essential for its effective application in synthesis, purification, and formulation. Future work should focus on the experimental execution of this protocol to generate a comprehensive and publicly available dataset of solubility values for this important chemical intermediate.

References

-

Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-line Preconcentration. Taylor & Francis Online. Available at: [Link]

-

This compound | C8H8ClNO2. PubChem. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available at: [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

-

5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech. Available at: [Link]

-

Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. Available at: [Link]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? Available at: [Link]

-

Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. Available at: [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. ACS Publications. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

-

Optimal Criteria for Extraction Solvents. Scribd. Available at: [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available at: [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed. Available at: [Link]

Sources

- 1. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. caymanchem.com [caymanchem.com]

- 4. hydrometaltech.com [hydrometaltech.com]

- 5. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-(Chloromethyl)-1-methyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1-methyl-4-nitrobenzene is a substituted aromatic compound with significant applications in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a reactive chloromethyl group and a nitro group on a toluene backbone, makes it a versatile building block. However, these same functional groups contribute to its hazardous nature, necessitating a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and detailed procedures for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Hazard Identification and Classification

A comprehensive understanding of the intrinsic hazards of a chemical is the foundation of safe laboratory practice. Based on data for this compound and closely related nitroaromatic compounds, a clear hazard profile can be established.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications are identified[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage[1].

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

GHS Pictograms:

Signal Word: Danger [1]

Summary of Hazards

| Hazard Statement | Description |

| H302: Harmful if swallowed | Ingestion of this compound can lead to significant health issues. |

| H314: Causes severe skin burns and eye damage | Direct contact with the skin or eyes can result in serious chemical burns and potentially irreversible eye damage. |

| H335: May cause respiratory irritation | Inhalation of dusts or vapors can irritate the respiratory system, leading to coughing, shortness of breath, and other respiratory discomforts. |

| Potential for Methemoglobinemia | A significant hazard associated with nitroaromatic compounds is the potential to cause methemoglobinemia. This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms such as headache, fatigue, dizziness, and a bluish discoloration of the skin and lips. In severe cases, it can lead to respiratory distress, collapse, and even death[2]. |

| Potential for Skin Sensitization | Some related nitroaromatic compounds may cause skin allergies. If an allergy develops, even very low future exposure can trigger an itchy skin rash[2]. |

| Combustibility and Explosive Risk | Aromatic nitro compounds can be combustible and may form explosive mixtures with air upon intense heating. Finely divided dust can also create an explosive mixture with air[3][4]. |

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 185.61 g/mol | PubChem[1] |

| Appearance | Not explicitly available, likely a solid | |

| Storage Temperature | Store in a cool, dry, well-ventilated area | [5][6] |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is mandatory when working with this compound. The following guidelines are based on best practices for handling hazardous nitroaromatic compounds.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[7].

-

Ventilation: Ensure good general ventilation in the laboratory to supplement the local exhaust of the fume hood[5].

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are critical for immediate decontamination in case of accidental contact[2][8][9].

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent direct contact with the chemical.

-

Eye Protection: Chemical safety goggles with side shields or a full-face shield must be worn at all times when handling this compound[2][9].

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact[6].

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit may be necessary[2][10].

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. Respirator use must be in accordance with a comprehensive respiratory protection program[4][9].

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

Section 4: Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store this compound in a tightly sealed, properly labeled container[5][6].

-

The storage area should be cool, dry, and well-ventilated, away from sources of ignition and heat[5][8].

-

Store away from incompatible materials such as strong bases and reducing agents[6].

-

The storage area should be secure and accessible only to authorized personnel.

Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all federal, state, and local regulations[7][11].

-

Do not dispose of this chemical down the drain[11].

-

Use a licensed professional waste disposal service to ensure proper handling and disposal.

Section 5: Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.

Spills

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area[2].

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or dry lime and place it in a sealed, labeled container for hazardous waste disposal[2][7].

-

Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water[7].

-

PPE: All personnel involved in the cleanup must wear appropriate PPE.

Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[9][12].

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[6][7][8].

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][8][9].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][9][12].

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound[12].

-

Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas[3][4].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[10].

Emergency Response Decision Tree

Sources

- 1. This compound | C8H8ClNO2 | CID 187952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. iloencyclopaedia.org [iloencyclopaedia.org]

- 4. fishersci.com [fishersci.com]

- 5. agilent.com [agilent.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nj.gov [nj.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 11. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

- 12. echemi.com [echemi.com]

A Technical Guide to 2-Methyl-5-nitrobenzyl chloride: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzyl chloride, a substituted toluene derivative, is a versatile chemical intermediate of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive benzyl chloride group, a directing methyl group, and an electron-withdrawing nitro group, makes it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on its utility in drug discovery and development.

Nomenclature and Identification

Systematic identification of a chemical entity is paramount for reproducible scientific research. 2-Methyl-5-nitrobenzyl chloride is known by several alternative names and identifiers, which are crucial to recognize when searching chemical databases and literature.

The definitive Chemical Abstracts Service (CAS) number for this compound is 58966-24-8 .[1][2][3] This identifier should be used for unambiguous database searches.

| Identifier Type | Value | Source |

| CAS Number | 58966-24-8 | [1][2][3] |

| IUPAC Name | 2-(Chloromethyl)-1-methyl-4-nitrobenzene | [3] |

| Synonym | α-Chloro-2-methyl-5-nitrotoluene | |

| Synonym | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | [1][3] |

| Molecular Formula | C₈H₈ClNO₂ | [2][3] |

| Molecular Weight | 185.61 g/mol | [2][3] |

| InChI Key | HBCZMIJXNQCIDC-UHFFFAOYSA-N | [2][3] |

Physicochemical and Safety Profile

Understanding the physical and chemical properties of 2-Methyl-5-nitrobenzyl chloride is essential for its safe handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Melting Point | 50 °C | [1][2] |

| Boiling Point | 169 °C @ 14 Torr | [1] |

| Density | 1.277 g/cm³ (Predicted) | [1] |

| Appearance | Solid | |

| Solubility | Insoluble in water, soluble in most organic solvents. | [4] |

Safety Information

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause severe skin burns and eye damage.[3] May cause respiratory irritation.

-

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

Synthesis of 2-Methyl-5-nitrobenzyl chloride

The synthesis of 2-Methyl-5-nitrobenzyl chloride can be approached through several routes, typically starting from either 2-methyl-5-nitrotoluene or 2-methyl-5-nitrobenzoic acid. The choice of starting material and reagents depends on availability, scale, and desired purity.

Workflow for the Synthesis of 2-Methyl-5-nitrobenzyl chloride

Caption: Synthetic routes to 2-Methyl-5-nitrobenzyl chloride.

Experimental Protocol: Synthesis from 2-Methyl-5-nitrobenzyl alcohol (Route B, Step 2)

This protocol is based on standard procedures for the conversion of benzyl alcohols to benzyl chlorides, a common and reliable transformation in organic synthesis. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Materials:

-

2-Methyl-5-nitrobenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-methyl-5-nitrobenzyl alcohol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: Add a catalytic amount of pyridine to the solution. Cool the flask to 0 °C in an ice bath.

-

Chlorination: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methyl-5-nitrobenzyl chloride. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development

Substituted benzyl chlorides are important building blocks in medicinal chemistry due to their ability to alkylate a wide range of nucleophiles, such as amines, phenols, and thiols, thereby facilitating the assembly of more complex drug-like molecules. The presence of the nitro group in 2-Methyl-5-nitrobenzyl chloride can serve multiple purposes: it can be a key pharmacophoric feature, or it can be a synthetic handle for further transformations, such as reduction to an aniline derivative.

A notable application of a closely related isomer, 2-chloro-4-nitrotoluene, is in the synthesis of 2-methyl-5-nitrophenylguanidine, an intermediate for pharmaceutical compounds.[7] This suggests that 2-Methyl-5-nitrobenzyl chloride can similarly be used to introduce the 2-methyl-5-nitrobenzyl moiety into various molecular scaffolds. For instance, it can be used in the synthesis of novel antibacterial agents, as the nitroaromatic scaffold is present in several antimicrobial drugs.[8]

The general reaction scheme involves the nucleophilic substitution of the chloride by a heteroatom in a molecule of interest:

Caption: General application in drug scaffold modification.

Conclusion

2-Methyl-5-nitrobenzyl chloride is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined chemical identity, characterized by CAS number 58966-24-8, allows for precise sourcing and application. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective utilization in a research and development setting. The synthetic routes and applications outlined in this guide provide a solid foundation for scientists and professionals to leverage the synthetic utility of this versatile compound.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 24(15), 12223.

-

Organic Syntheses. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. 8(5), 637-643.

-

United States Patent and Trademark Office. (n.d.). Search for patents. Retrieved from [Link]

- Google Patents. (n.d.). CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine.

- National Institutes of Health. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(21), 6675.

- Der Pharma Chemica. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. 5(3), 156-162.

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]

- IntechOpen. (2021). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.

-

PubChem. (n.d.). 2-Chloro-4-nitrotoluene. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 | Benchchem [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine - Google Patents [patents.google.com]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Crystal Structure of 2-(Chloromethyl)-1-methyl-4-nitrobenzene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2-(chloromethyl)-1-methyl-4-nitrobenzene and its closely related derivatives. While a definitive crystal structure for this compound is not publicly available, this document synthesizes data from its structural analogues, 1-chloromethyl-4-nitrobenzene and 1-chloro-2-methyl-4-nitrobenzene, to infer its probable molecular geometry and packing characteristics. By examining the synthesis, crystallization, and solid-state architecture of these precursors, we offer valuable insights into the structure-property relationships that govern this class of compounds, which are significant in synthetic chemistry and drug discovery.

Introduction: The Significance of Substituted Nitroaromatics